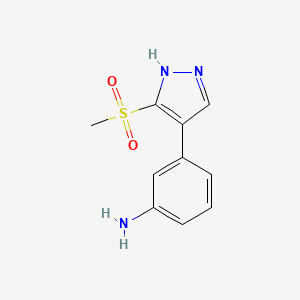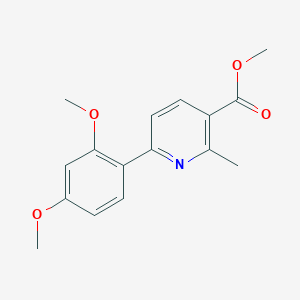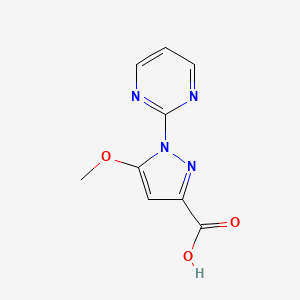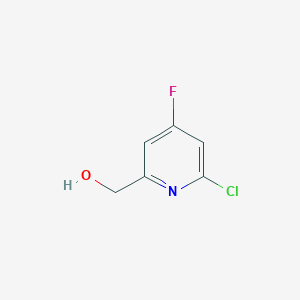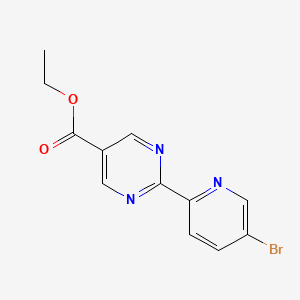
Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring, with a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 5-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and ethyl cyanoacetate.
Formation of Intermediate: The 2-bromopyridine undergoes a nucleophilic substitution reaction with ethyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Cyclization: The intermediate then undergoes cyclization with formamidine acetate to form the pyrimidine ring.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: De-brominated pyrimidine derivatives.
Coupling Reactions: Biaryl or alkyne-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Involvement: The compound may interfere with specific biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound has similar structural features but different substituents, leading to distinct biological activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another similar compound with unique pharmacological properties.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine with triazole rings, offering different therapeutic potentials.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, organic synthesis, and biological research. Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of complex molecules. The compound’s applications in scientific research and its mechanism of action highlight its importance in advancing our understanding of biochemical processes and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C12H10BrN3O2 |
|---|---|
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3 |
Clave InChI |
NHEXFKBZQJTQGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)
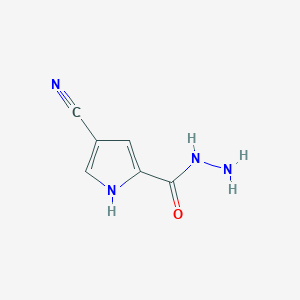
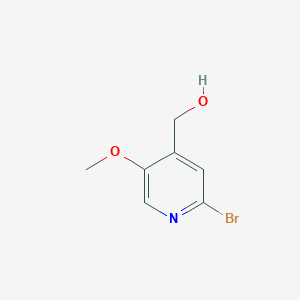
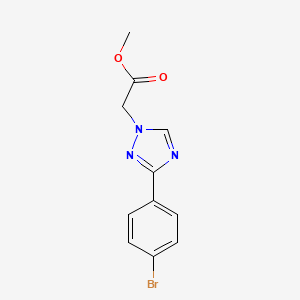
![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)

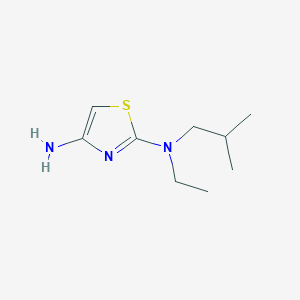

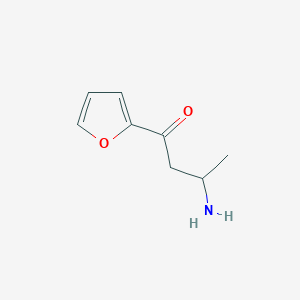
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
